molecular formula C18H34O6 B7856899 Sorbitan laurate CAS No. 1341-12-4

Sorbitan laurate

Cat. No.: B7856899
CAS No.: 1341-12-4
M. Wt: 346.5 g/mol
InChI Key: LWZFANDGMFTDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorbitan Laurate, also known as Span 20, is a non-ionic, lipophilic surfactant widely utilized in scientific research and product development. It is a mixture of esters formed from lauric acid and polyols derived from sorbitol, creating a molecule with a partly water-soluble (sorbitan) and partly oil-soluble (lauric acid) structure . This bifunctionality provides excellent emulsifying properties, making it a critical component for formulating oil-in-water emulsions and stabilizing complex mixtures . With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 8.6, it is particularly useful for creating light emulsions and is often employed as a secondary emulsifier in combination with other agents like polysorbates . Its mechanism of action involves reducing the surface tension between substances, thereby enabling the formation of stable, homogenous blends of otherwise immiscible ingredients, such as oil and water . In research and industrial applications, this compound is valued for its role in nanostructured drug delivery systems, including niosomes and proniosomes, where it contributes to controlled release profiles . It also functions as a dispersing agent for pigments, a wetting agent, a viscosity modifier, and an antifoam agent . This compound is soluble in many organic solvents and fatty compositions, and is dispersible in water, dilute acids, and alkalis . Recommended usage levels in topical formulations typically range from 0.5% to 5% . This product is intended for laboratory research and is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZFANDGMFTDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324260
Record name 3,6-Anhydro-1-O-dodecanoylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS]
Record name Sorbitan monolaurate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21733
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

16287-68-6, 5959-89-7, 1338-39-2
Record name NSC406169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucitol, 1,4-anhydro-, 6-dodecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6-Anhydro-1-O-dodecanoylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-anhydro-D-glucitol 6-dodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sorbitan laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sorbitan laurate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Optimization

  • Solvent : Choline chloride-glycerol DES with 5% water content (maximizes enzyme activity).

  • Temperature : 50°C (prevents enzyme denaturation).

  • Substrate ratio : 0.5 M vinyl laurate to sorbitol.

After 48 hours , the reaction achieved 28% molar conversion to sorbitan laurate. The product was extracted using ethyl acetate and purified via flash chromatography.

Comparative Analysis of Preparation Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Temperature190–210°C50°C
Reaction Time6 hours48 hours
CatalystSodium hydroxideNovozym 435
Yield>90% (ester content)28% (molar conversion)
Environmental ImpactHigh energy consumptionLow toxicity, biodegradable

Industrial-Scale Production Considerations

Scalability of Enzymatic Methods

A 2.5 L stirred-tank reactor successfully produced 25 g/L this compound , demonstrating feasibility for large-scale biosynthesis despite challenges with viscous two-phase systems.

Process Intensification in Chemical Synthesis

Industrial patents emphasize material circulation systems to enhance contact between sorbitan and lauric acid, reducing reaction times to 8.5–9 hours while maintaining temperatures below 220°C .

Scientific Research Applications

Pharmaceutical Applications

Sorbitan laurate serves multiple roles in pharmaceutical formulations:

  • Excipient : It is used as an excipient for drug delivery systems, enhancing the solubility of hydrophobic drugs and improving their bioavailability.
  • Osmotic Diuretic : It functions as an intravenous osmotic diuretic, aiding in fluid management in clinical settings.
  • Stabilizer : In emulsions and suspensions, this compound stabilizes formulations by preventing phase separation .

Case Study: Formulation of Injectable Drugs

A study demonstrated that the inclusion of this compound in injectable formulations improved the stability and bioavailability of poorly soluble drugs. The emulsifying properties allowed for a more uniform distribution of the active pharmaceutical ingredients (APIs), enhancing therapeutic efficacy .

Food Industry Applications

This compound is recognized as a food additive (E493) and is utilized for:

  • Emulsification : It stabilizes emulsions in products such as dressings, sauces, and dairy items.
  • Crystallization Control : The compound retards crystallization in sugar-based products, improving texture and shelf-life.
  • Coating Agent : It is employed in edible coatings for fruits and vegetables to extend freshness and reduce spoilage .

Data Table: Food Applications of this compound

Application TypeSpecific Use CasesFunctionality
EmulsifierSalad dressings, mayonnaiseStabilizes oil-water mixtures
Crystallization RetarderConfectionery productsMaintains desired texture
Coating AgentFresh produceExtends shelf life

Cosmetic Industry Applications

In cosmetics, this compound plays a crucial role as:

  • Surfactant : It acts as a cleansing agent in shampoos and body washes.
  • Emulsifying Agent : Used in creams and lotions to blend oil and water phases effectively.
  • Solubilizer : Facilitates the incorporation of hydrophobic ingredients like essential oils and fragrances into aqueous formulations .

Case Study: Skin Care Formulations

Research indicated that formulations containing this compound exhibited enhanced stability and skin compatibility. In clinical trials, products with this surfactant showed improved moisturization effects compared to those without it .

Industrial Applications

This compound finds utility in various industrial processes:

  • Textile Industry : Used as a wetting agent and emulsifier for textile spin finishes.
  • Polymer Production : Functions as an emulsifier during the polymerization of thermoplastics.
  • Household Products : Incorporated into cleaners and polishes for its surfactant properties .

Data Table: Industrial Uses of this compound

IndustryApplication TypeFunctionality
TextileSpin finishesEmulsification
PlasticsPolymerizationEmulsification
Household CleanersSurface cleaning agentsSurfactant

Comparison with Similar Compounds

Table 1: Properties of this compound and Similar Compounds

Compound CAS Number Molecular Formula HLB Value Key Applications Safety Concerns
This compound 1338-39-2 C₁₈H₃₄O₆ 8.6 Cosmetics, W/O emulsions, drug delivery Low toxicity; cytotoxic at ≥150 µg/mL
Sorbitan Oleate 1338-43-8 C₂₄H₄₄O₆ 4.3 Food emulsifiers, lubricants Similar toxicity profile to laurate
Sorbitan Stearate 1338-41-6 C₂₄H₄₆O₆ 4.7 Creams, ointments, industrial coatings Ambiguous genotoxicity in hamster cells
Polysorbate 20 9005-64-5 C₅₈H₁₁₄O₂₆ 16.7 O/W emulsions, vaccines, solubilizers Higher risk of irritation due to ethoxylation

Structural and Functional Differences

Fatty Acid Chain Length :

  • This compound (C12) has a shorter chain than sorbitan stearate (C18) and oleate (C18:1). Shorter chains enhance water dispersibility, making laurate suitable for less viscous formulations, while stearate and oleate are preferred in oil-rich systems .

Ethoxylation: Polysorbate 20 (PEG-20 this compound) is ethoxylated, increasing its hydrophilicity (HLB 16.7 vs. 8.6 for non-ethoxylated laurate). This makes it ideal for oil-in-water (O/W) emulsions in vaccines and injectables .

Toxicity and Regulatory Status: this compound and oleate show similar subchronic toxicity profiles, with growth depression and organ abnormalities observed only at ≥10% dietary concentrations in rats .

Research Findings

  • Cytotoxicity: this compound precipitates at ≥150 µg/mL in cell cultures, causing 83–88% cytotoxicity in vitro.
  • Drug Delivery : this compound outperforms sodium cholate in stabilizing transethosomes, achieving higher encapsulation efficiency for hydrophobic drugs .

Biological Activity

Sorbitan laurate, also known as Span 20, is a non-ionic surfactant derived from sorbitol and lauric acid. It is widely used in various industries, including cosmetics, food, and pharmaceuticals. This article delves into the biological activity of this compound, focusing on its toxicity, carcinogenicity, antimicrobial properties, and metabolic pathways.

This compound is characterized by its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic substances. This property makes it effective as an emulsifier and stabilizer in formulations. The compound undergoes hydrolysis in biological systems, leading to the release of lauric acid and sorbitol, which can influence its biological activity.

Acute Toxicity

This compound has been evaluated for acute toxicity in various studies. The compound demonstrated a high tolerance level in animal models:

  • LD50 (lethal dose for 50% of the population) for acute oral toxicity was found to be greater than 5 g/kg in rats, indicating low toxicity upon single-dose ingestion .
  • Inhalation studies reported an LC50 of ≥5 mg/l for this compound and sorbitan trioleate .

Repeated Dose Toxicity

Long-term studies have indicated that:

  • In subchronic feeding experiments involving rats, chickens, and monkeys at concentrations below 10%, no adverse effects were observed. However, at concentrations of 10% or higher, symptoms such as growth depression and gastrointestinal irritation were noted .
  • A chronic feeding study showed no adverse effects at a dietary concentration of 5% over two years .

Carcinogenicity

The carcinogenic potential of this compound has been investigated through various studies:

  • In one study where this compound was applied topically to mouse skin after initiation with a carcinogen (DMBA), it acted as a tumor promoter .
  • Conversely, other studies indicated that this compound was inactive as a carcinogen when tested alone .

Antimicrobial Activity

This compound exhibits antimicrobial properties, particularly against Gram-positive bacteria:

  • It has been shown to possess significant activity against pathogens like Staphylococcus aureus and Listeria monocytogenes. The antimicrobial effect is attributed to its ability to disrupt bacterial cell membranes .
  • However, the hydrolysis of this compound can diminish its efficacy as an antimicrobial agent due to the rapid breakdown into less active components .

Metabolism and Bioavailability

This compound is metabolized primarily through enzymatic hydrolysis:

  • Approximately 90% of the compound is absorbed and converted into sorbitol and lauric acid upon ingestion. These metabolites further undergo beta-oxidation or carbohydrate metabolic pathways for elimination from the body .
  • The dermal absorption potential of this compound is low due to its large molecular weight, limiting systemic exposure when applied topically .

Case Studies

Case Study 1: Contact Dermatitis
A study involving patients with contact dermatitis revealed reactions to this compound. Symptoms included erythema and pruritus upon topical application. This highlights the importance of assessing individual sensitivities to cosmetic ingredients containing this compound .

Case Study 2: Dietary Impact
In a controlled trial where subjects ingested sorbitan stearate (related compound) daily for 28 days, minor abnormalities were observed in urine tests; however, no significant changes in blood chemistry were reported. This suggests that while there may be some metabolic effects, they are generally mild at recommended dietary levels .

Summary Table of Biological Activities

Activity Findings
Acute Toxicity LD50 > 5 g/kg; low toxicity observed
Chronic Toxicity No adverse effects at 5% dietary concentration over two years
Carcinogenicity Tumor promoter under specific conditions; inactive when tested alone
Antimicrobial Activity Effective against Gram-positive bacteria; efficacy may decrease due to hydrolysis
Metabolism Primarily absorbed and metabolized into less active components

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing sorbitan laurate in laboratory settings?

  • Methodological Answer : this compound is synthesized via esterification of sorbitan (a sorbitol derivative) with lauric acid, typically catalyzed by acidic or enzymatic agents. Key steps include temperature control (80–120°C), reaction time optimization (4–8 hours), and purification via solvent extraction or vacuum distillation. Characterization involves:

  • FTIR to confirm ester bond formation (C=O stretch at ~1730 cm⁻¹) .
  • NMR (¹H and ¹³C) to verify the degree of substitution and laurate chain integration .
  • HPLC for purity assessment (>95% recommended for experimental reproducibility) .

Q. How can researchers validate the emulsification efficiency of this compound in experimental models?

  • Methodological Answer : Emulsification efficiency is tested using phase diagrams and stability assays:

  • Prepare oil-in-water (O/W) emulsions with varying HLB values (this compound HLB ~8.6).
  • Monitor droplet size via dynamic light scattering (DLS) and stability under centrifugal force (3,000 rpm for 15 min).
  • Compare with control surfactants (e.g., Tween 20) to assess relative performance .

Q. What analytical techniques are critical for assessing this compound purity and batch consistency?

  • Methodological Answer :

  • Titration (acid value <1 mg KOH/g indicates low free fatty acid content).
  • Karl Fischer titration for moisture content (<0.5% to prevent hydrolysis).
  • GC-MS to detect residual solvents (e.g., hexane) from synthesis .

Advanced Research Questions

Q. How do structural variations (e.g., degree of esterification) in this compound impact its interaction with lipid bilayers in drug delivery systems?

  • Methodological Answer :

  • Prepare liposomes using thin-film hydration with this compound at varying molar ratios (1–10 mol%).
  • Use fluorescence anisotropy to measure membrane fluidity changes.
  • Conduct DSC to observe phase transition shifts in DPPC bilayers.
  • Purity and monoester content must exceed 98% to avoid confounding results .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Perform systematic solubility studies using USP/Ph.Eur. protocols.
  • Use ternary phase diagrams (water/oil/surfactant) to map solubility boundaries.
  • Validate with molecular dynamics simulations to model solvent-surfactant interactions.
  • Note batch-to-batch variability in this compound synthesis as a potential confounder .

Q. How can researchers design stability studies to evaluate this compound degradation under oxidative stress?

  • Methodological Answer :

  • Accelerate degradation using 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Monitor peroxide formation via iodometric titration.
  • Analyze degradation products (e.g., lauric acid, sorbitan oxides) using LC-MS.
  • Include antioxidants (e.g., BHT) in experimental formulations to isolate surfactant-specific instability .

Q. What methodologies are recommended for assessing this compound cytotoxicity in in vitro vs. in vivo models?

  • Methodological Answer :

  • In vitro : Use MTT/WST-1 assays on human keratinocytes (HaCaT) at 0.1–1 mg/mL for 24–48 hours. Include positive controls (e.g., SDS) and measure IL-6/IL-8 release via ELISA .
  • In vivo : Follow OECD 402 (acute dermal toxicity) with Sprague-Dawley rats. Apply 2% (w/v) this compound emulsions; monitor histopathology for epidermal irritation .

Q. How can conflicting data on this compound’s role in micellar vs. lamellar phase formation be reconciled?

  • Methodological Answer :

  • Conduct small-angle X-ray scattering (SAXS) to differentiate micellar (L1) and lamellar (Lα) phases.
  • Varying surfactant concentration (5–20% w/w) and temperature (25–60°C).
  • Cross-validate with cryo-TEM imaging.
  • Document solvent purity (e.g., deuterated water for SAXS) to eliminate artifacts .

Key Methodological Considerations

  • Reproducibility : Document synthesis protocols (catalyst type, reaction time) and characterization parameters (e.g., NMR solvent, scan numbers) per IUPAC guidelines .
  • Data Interpretation : Use multivariate analysis (PCA) to distinguish surfactant-specific effects from confounding variables (e.g., residual solvents) .
  • Ethical Reporting : Disclose batch variability and purity thresholds in publications to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorbitan laurate
Reactant of Route 2
Reactant of Route 2
Sorbitan laurate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.